An In-Depth Technical Guide to 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester
An In-Depth Technical Guide to 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester, a functionalized salicylate derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public scientific literature on this specific compound (CAS 1171921-54-2), this guide establishes a robust framework for its synthesis, characterization, and potential biological significance based on well-established principles and data from closely related analogues. We present a proposed synthetic route via a modified Fischer-Speier esterification, addressing potential steric hindrance challenges. Furthermore, we provide predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, derived from the analysis of structurally similar 2,6-disubstituted benzoates. The biological context is explored through the known mechanisms of salicylates, particularly their role as anti-inflammatory agents via cyclooxygenase (COX) inhibition and other emerging pathways. This guide is intended to serve as a foundational resource for researchers initiating projects involving this and similar disubstituted benzoic acid derivatives.
Introduction and Rationale
Substituted benzoic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, the salicylates (2-hydroxybenzoic acids) have a long and storied history, from the use of willow bark in ancient times to the synthesis of aspirin. The therapeutic effects of salicylates are primarily attributed to their anti-inflammatory, analgesic, and antipyretic properties.[1]
The subject of this guide, 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester, is a unique salicylate derivative featuring substitution at both ortho positions of the aromatic ring. This 2,6-disubstitution pattern introduces significant steric and electronic modifications compared to simpler salicylates. The presence of a hydroxymethyl group, in addition to the phenolic hydroxyl and ethyl ester functionalities, offers multiple points for further chemical modification, making it an attractive scaffold for the development of new chemical entities.
The biological activities of salicylates are multifaceted. The primary and most well-understood mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] Aspirin, for instance, irreversibly inhibits COX-1 and COX-2 through acetylation of a serine residue in the active site.[1] Other salicylates act as reversible competitive inhibitors.[1] Beyond COX inhibition, salicylates have been shown to modulate other signaling pathways involved in inflammation, such as the inhibition of Erk activation, which is linked to integrin-dependent neutrophil adhesion.[3][4] They can also influence gene expression by suppressing pro-inflammatory transcription factors.
Given the established therapeutic relevance of the salicylate core and the potential for novel structure-activity relationships conferred by the 2,6-disubstitution pattern, a detailed understanding of the synthesis and properties of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester is highly valuable for drug discovery programs.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester, these properties are predicted based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and ethyl acetate. Limited solubility in water. |
| pKa | The phenolic hydroxyl group is expected to have a pKa around 9-10, while the carboxylic acid precursor's pKa would be around 3-4. |
Synthesis and Purification
The key challenge in the synthesis of this particular molecule is the potential for steric hindrance due to the two ortho substituents flanking the carboxylic acid group in the precursor, 2-hydroxy-6-hydroxymethyl-benzoic acid. This steric bulk can impede the approach of the ethanol nucleophile to the carbonyl carbon. To overcome this, modifications to the standard Fischer esterification protocol are recommended.
Caption: Proposed workflow for the synthesis of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester from 2-hydroxy-6-hydroxymethyl-benzoic acid and ethanol.
Materials:
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2-hydroxy-6-hydroxymethyl-benzoic acid
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Anhydrous ethanol (absolute)
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Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
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Toluene
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-hydroxy-6-hydroxymethyl-benzoic acid (1.0 eq), a large excess of anhydrous ethanol (e.g., 20-30 eq, which also acts as the solvent), and toluene (to fill the Dean-Stark trap).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq) to the reaction mixture.
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Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to take several hours to reach completion due to steric hindrance.
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Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the acidic catalyst with a saturated solution of sodium bicarbonate. Caution: CO₂ evolution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.
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Purification: The solvent is removed under reduced pressure to yield the crude product. The crude ester is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester.
Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by the spectroscopic methods detailed in the following section. The melting point of the purified solid should also be determined.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including ethyl salicylate and other 2,6-disubstituted benzoates.[6][7][8]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Aromatic Protons (3H): Expected to appear in the range of δ 6.8-7.8 ppm. The substitution pattern will lead to a complex splitting pattern (likely a triplet and two doublets, or a doublet of doublets and a triplet).
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Hydroxymethyl Protons (-CH₂OH, 2H): A singlet is predicted around δ 4.5-5.0 ppm.
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Ethyl Ester Protons (-OCH₂CH₃):
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A quartet (2H) is expected around δ 4.3-4.5 ppm for the methylene group.
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A triplet (3H) is expected around δ 1.3-1.5 ppm for the methyl group.
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Phenolic Hydroxyl Proton (-OH, 1H): A broad singlet is expected, potentially in the range of δ 9-11 ppm, which would disappear upon D₂O exchange.
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Hydroxymethyl Hydroxyl Proton (-CH₂OH, 1H): A triplet (or broad singlet) is expected, which would also disappear upon D₂O exchange. Its chemical shift can be variable.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Carbonyl Carbon (C=O): Expected in the range of δ 168-172 ppm.
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons bearing the oxygen substituents (C-OH and C-COOEt) will be the most downfield.
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Hydroxymethyl Carbon (-CH₂OH): Expected around δ 60-65 ppm.
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Ethyl Ester Carbons (-OCH₂CH₃):
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The methylene carbon is expected around δ 60-62 ppm.
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The methyl carbon is expected around δ 14-15 ppm.
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Infrared (IR) Spectroscopy
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O-H Stretching (Phenolic and Alcoholic): A broad band is expected in the region of 3500-3200 cm⁻¹.
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C-H Stretching (Aromatic and Aliphatic): Signals are expected around 3100-2850 cm⁻¹.
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C=O Stretching (Ester): A strong, sharp absorption band is predicted in the range of 1720-1680 cm⁻¹.
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C=C Stretching (Aromatic): Peaks are expected around 1600 and 1450 cm⁻¹.
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C-O Stretching (Ester and Phenol): Strong absorptions are expected in the region of 1300-1100 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 196.
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Key Fragmentation Patterns:
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Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 151.
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Loss of ethanol (-CH₃CH₂OH) to give a fragment at m/z = 150.
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Loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z = 165.
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Further fragmentation of the aromatic ring.
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Caption: Workflow for the spectroscopic characterization of the synthesized product.
Biological Significance and Potential Applications
The biological activity of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester has not been specifically reported. However, based on its structural similarity to other salicylates, it is plausible that it will exhibit anti-inflammatory properties.
Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many salicylates is the inhibition of COX-1 and COX-2 enzymes.[2][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] It is hypothesized that 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester could act as a COX inhibitor. The ethyl ester moiety may serve as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. The 2,6-disubstitution pattern could influence its binding affinity and selectivity for the COX isoforms.
Caption: Potential mechanism of action via COX inhibition.
Other Potential Mechanisms
Recent research has revealed that the anti-inflammatory effects of salicylates are not solely dependent on COX inhibition. Other potential mechanisms include:
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Inhibition of transcription factors: Salicylates can suppress the activation of pro-inflammatory transcription factors such as NF-κB.
-
Modulation of kinase signaling: They have been shown to inhibit certain protein kinases involved in inflammatory signaling pathways, such as p90 ribosomal S6 kinase (RSK).[3]
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Antioxidant activity: The phenolic hydroxyl group can act as a scavenger of reactive oxygen species (ROS), which contribute to inflammation and tissue damage.[4]
Applications in Drug Discovery
The unique structure of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester makes it a valuable lead compound for the development of novel anti-inflammatory drugs. The three functional groups (phenolic hydroxyl, hydroxymethyl, and ethyl ester) provide handles for the synthesis of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. This scaffold could be explored for indications beyond inflammation, including cancer and neurodegenerative diseases, where inflammatory processes play a significant role.
Conclusion
2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester represents an intriguing yet under-explored derivative of the well-established salicylate class of compounds. While direct experimental data is scarce, this guide provides a comprehensive and scientifically grounded framework for its synthesis and characterization. The proposed modified Fischer-Speier esterification offers a viable route to this sterically hindered molecule. The predicted spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The discussion of its potential biological activities, rooted in the known pharmacology of salicylates, highlights its promise as a scaffold for the development of novel therapeutic agents. This technical guide is intended to empower researchers, scientists, and drug development professionals to confidently embark on the exploration of this and related 2,6-disubstituted benzoic acid derivatives.
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